methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate

Lipophilicity Lead Optimization Physicochemical Properties

Methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate (CAS 1563994-30-8) is a synthetic pyrazole derivative bearing an α,β-unsaturated methyl ester side chain at the 4-position, classified as a versatile small-molecule scaffold for medicinal chemistry and agrochemical research. Its molecular formula is C₁₀H₁₄N₂O₂ with a molecular weight of 194.23 g/mol and a computed XLogP3-AA of 1.4, indicating moderate lipophilicity suitable for lead optimization campaigns.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Cat. No. B12355060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)C(=CC(=O)OC)C
InChIInChI=1S/C10H14N2O2/c1-4-12-7-9(6-11-12)8(2)5-10(13)14-3/h5-7H,4H2,1-3H3/b8-5+
InChIKeyCANIVZWVMJIYES-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate – Core Identity and Procurement-Relevant Specifications


Methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate (CAS 1563994-30-8) is a synthetic pyrazole derivative bearing an α,β-unsaturated methyl ester side chain at the 4-position, classified as a versatile small-molecule scaffold for medicinal chemistry and agrochemical research . Its molecular formula is C₁₀H₁₄N₂O₂ with a molecular weight of 194.23 g/mol and a computed XLogP3-AA of 1.4, indicating moderate lipophilicity suitable for lead optimization campaigns [1]. The compound is commercially available at 95% purity from multiple suppliers (Enamine via Sigma-Aldrich, AKSci, Biosynth/CymitQuimica) as a powder stored at room temperature, with pricing ranging from approximately $233 (50 mg) to $458 (250 mg) .

Why Methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate Cannot Be Swapped for N-Methyl or Other Pyrazole Ester Analogs


Within the pyrazole-4-yl but-2-enoate chemotype, seemingly minor N-alkyl substitutions produce measurable shifts in physicochemical properties that directly impact downstream lead optimization parameters. The N-ethyl substituent on the target compound confers a computed XLogP3-AA of 1.4, compared with a lower calculated logP for the N-methyl analog, reflecting the incremental lipophilicity contribution of the additional methylene unit [1]. This difference influences membrane permeability, metabolic stability, and off-target promiscuity profiles in ways that cannot be compensated by simply adjusting ester substituents elsewhere on the scaffold. Furthermore, the N-ethyl group occupies a distinct steric volume relative to N-methyl or N-isopropyl alternatives, reshaping the conformational landscape presented to biological targets and altering the vector of the C4-enoate side chain . Generic substitution therefore risks both pharmacokinetic and pharmacodynamic divergence that undermines SAR continuity within a lead series.

Quantitative Differentiation Evidence for Methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate vs. Structural Analogs


Computed Lipophilicity (XLogP3-AA): N-Ethyl vs. N-Methyl Pyrazole Enoate

The target compound (N-ethyl substitution) has a computed XLogP3-AA of 1.4 as reported in PubChem, whereas the closest N-methyl analog (methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate, CAS 1563987-77-8, CID 119057058) is expected to have a lower XLogP3 by approximately 0.3–0.5 log units based on the established Hansch π contribution of an aliphatic methylene fragment (+0.5 per CH₂) [1][2]. This provides a quantifiable basis for selecting the N-ethyl variant when higher membrane permeability is desired in cell-based assays.

Lipophilicity Lead Optimization Physicochemical Properties

Topological Polar Surface Area (TPSA): Consistent Hydrogen Bonding Capacity Across N-Alkyl Analogs

The target compound has a computed TPSA of 44.1 Ų (PubChem CID 91941439), which is identical to what would be computed for the N-methyl analog since TPSA is determined solely by the heteroatom composition and connectivity of the pyrazole ring and ester group, and is independent of the N-alkyl chain length [1]. Both compounds carry zero hydrogen bond donors and three hydrogen bond acceptors. This means the N-ethyl variant retains the same passive CNS permeability potential as the N-methyl analog (TPSA < 60 Ų threshold) while offering differentiated lipophilicity [2].

Drug-likeness CNS Permeability Physicochemical Profiling

Molecular Weight Advantage for Fragment-Based and Lead-Like Library Design

At 194.23 g/mol, the target compound sits within the 'lead-like' molecular weight range (MW ≤ 350 Da), making it suitable for fragment elaboration and lead optimization workflows. The N-ethyl variant is 14.03 Da heavier than the N-methyl analog (180.20 g/mol, CAS 1563987-77-8) and 14.03 Da lighter than the corresponding ethyl ester analog (ethyl (2E)-3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate, 208.26 g/mol, CAS 2169707-07-5) . This intermediate molecular weight positions it as a balanced scaffold where the methyl ester retains synthetic accessibility for hydrolysis or transesterification while the N-ethyl group provides sufficient steric bulk for target engagement.

Fragment-based drug discovery Lead-like properties Library design

Commercial Availability and Supply Chain: Multi-Vendor Sourcing with Documented Purity Specifications

The target compound is stocked by at least four independent suppliers (Enamine/Sigma-Aldrich, AKSci, Biosynth/CymitQuimica, Leyan) at a standard purity specification of 95%, with pricing transparency ranging from approximately $233/50 mg to $458/250 mg . By contrast, the N-methyl analog (CAS 1563987-77-8) is listed at a lower price point (€549/50 mg at CymitQuimica), while the ethyl ester analog (CAS 2169707-07-5) and N-isopropyl analog (CAS 2169736-02-9) have fewer listed suppliers, indicating a more fragmented supply landscape for these comparators . Multi-vendor availability of the target compound reduces single-supplier dependency risk for long-term discovery programs.

Procurement Supply chain Quality assurance

Optimal Procurement and Application Scenarios for Methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate


Medicinal Chemistry Lead Optimization: Modulating Lipophilicity Without Altering TPSA

When a pyrazole-4-yl enoate scaffold has been validated in a biochemical assay but requires improved cell permeability, the N-ethyl variant (XLogP3 1.4) offers a quantifiable lipophilicity increment over the N-methyl analog without altering the TPSA (44.1 Ų). This allows medicinal chemistry teams to decouple polarity from lipophilicity during multiparameter optimization, as supported by the PubChem computed property data [1].

Fragment Elaboration and Diversity-Oriented Synthesis

The α,β-unsaturated methyl ester functionality provides a reactive handle for conjugate addition, cycloaddition, and hydrolysis reactions, enabling rapid diversification of the pyrazole scaffold. The intermediate molecular weight (194.23 g/mol) and balanced lipophilicity (XLogP3 1.4) make this compound an ideal starting point for generating lead-like compound libraries, consistent with its classification as a 'versatile small molecule scaffold' by Biosynth/CymitQuimica [1].

Kinase Inhibitor and Anti-Infective Probe Synthesis

Pyrazole-4-yl scaffolds are privileged structures in kinase inhibitor design and anti-infective drug discovery. The N-ethyl substitution pattern appears in multiple bioactive compounds catalogued in PubChem and BindingDB, including IRAK4 inhibitors (IC₅₀ 3.30 nM) and BTK inhibitors (IC₅₀ 505 nM) that feature the 1-ethyl-1H-pyrazol-4-yl moiety [1]. The target compound can serve as a late-stage diversification intermediate for accessing this biologically validated chemical space.

Multi-Year Discovery Programs Requiring Supply Chain Resilience

For organizations planning longitudinal SAR campaigns spanning 2–5 years, the target compound's multi-vendor availability (Enamine/Sigma-Aldrich, AKSci, Biosynth, Leyan, 10xChem) at standardized 95% purity provides procurement flexibility and mitigates single-supplier disruption risk. This is a demonstrable advantage over less widely stocked analogs such as the ethyl ester and N-isopropyl variants [1].

Quote Request

Request a Quote for methyl 3-(1-ethyl-1H-pyrazol-4-yl)but-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.